

# A Technical Guide to Tenoxicam-D3: Commercial Availability, Experimental Applications, and Signaling Pathways

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## Compound of Interest

Compound Name: Tenoxicam-D3

Cat. No.: B12059140

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tenoxicam-D3**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document details its commercial availability, outlines key experimental protocols for investigating its activity, and illustrates the primary signaling pathways influenced by its parent compound, Tenoxicam.

## Commercial Suppliers and Availability of Tenoxicam-D3

**Tenoxicam-D3** is available from several commercial suppliers, primarily as a research chemical and analytical standard. Its deuteration makes it particularly valuable for use as an internal standard in mass spectrometry-based quantification of Tenoxicam, improving the accuracy and precision of analytical methods. Below is a summary of prominent suppliers and the typical product specifications.

| Supplier              | Product Name          | CAS Number    | Molecular Formula  | Purity/Notes                            | Availability                         |
|-----------------------|-----------------------|---------------|--|---|--------------------------------------|
| MedChemExpress        | Tenoxicam-d3          | 2140327-41-7  | C <sub>13</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> | ≥98% (typically by HPLC)                | In Stock (various quantities)        |
| Simson Pharma Limited | Tenoxicam-D3          | 2140327-41-7  | C <sub>13</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> | Accompanied by Certificate of Analysis  | In Stock                             |
| Aquigen Bio Sciences  | Tenoxicam-D3          | 2140327-41-7  | C <sub>13</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> | High-quality reference standard         | Custom Synthesis/Inquire             |
| HPC Standards         | D3-Tenoxicam          | Not specified | C <sub>13</sub> H <sub>8</sub> D <sub>3</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub> | Analytical reference material           | Inquire for pricing and availability |
| Honeywell Fluka       | Tenoxicam-(methyl-d3) | Not specified | Not specified  | Analytical standard, reference material | Available in specified quantities    |

## Core Mechanism of Action

Tenoxicam, the parent compound of **Tenoxicam-D3**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.<sup>[1]</sup> By blocking these enzymes, Tenoxicam prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.<sup>[1][2]</sup>

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Tenoxicam and, by extension, **Tenoxicam-D3**. As **Tenoxicam-D3** is primarily used as an internal standard, the protocols for assessing anti-inflammatory and COX-inhibitory activity are provided for the non-deuterated parent compound.

## In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits and published methodologies.[3][4][5][6] It can be used to determine the inhibitory activity of Tenoxicam on both COX-1 and COX-2.

### Materials:

- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Cofactors (e.g., hematin, epinephrine)
- Tenoxicam (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Detection system (e.g., ELISA-based prostaglandin E2 quantification kit, or LC-MS/MS for PGE2 detection)[7]
- 96-well microplate
- Incubator

### Procedure:

- Prepare the reaction buffer containing the necessary cofactors.
- Add the purified COX-1 or COX-2 enzyme to each well of a 96-well plate.
- Add various concentrations of Tenoxicam (or a vehicle control) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
- Stop the reaction by adding a stopping agent (e.g., a strong acid).

- Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a suitable detection method.
- Calculate the percentage of COX inhibition for each concentration of Tenoxicam and determine the IC<sub>50</sub> value.

## In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the anti-inflammatory properties of compounds.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Wistar rats or Swiss albino mice
- Carrageenan solution (1% w/v in sterile saline)
- Tenoxicam suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
- Pletysmometer or a digital caliper
- Animal handling equipment

Procedure:

- Acclimatize the animals to the laboratory conditions for at least one week.
- Fast the animals overnight before the experiment with free access to water.
- Divide the animals into groups (e.g., control, vehicle, Tenoxicam-treated at different doses, and a positive control like indomethacin).
- Administer Tenoxicam or the vehicle orally or intraperitoneally.
- After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

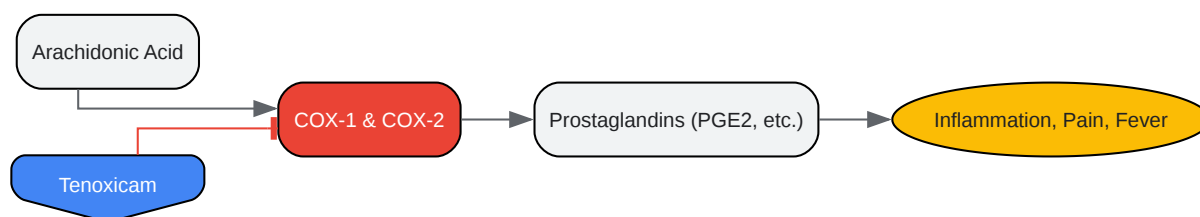
- Measure the paw volume or thickness using a plethysmometer or caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
- Calculate the percentage of edema inhibition for each group compared to the control group.

## Signaling Pathways

Tenoxicam, as an oxicam, is known to influence key signaling pathways involved in inflammation and cellular processes. The following diagrams illustrate these pathways.

### Cyclooxygenase (COX) Pathway and Prostaglandin Synthesis

This diagram illustrates the primary mechanism of action of Tenoxicam.



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Tenoxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

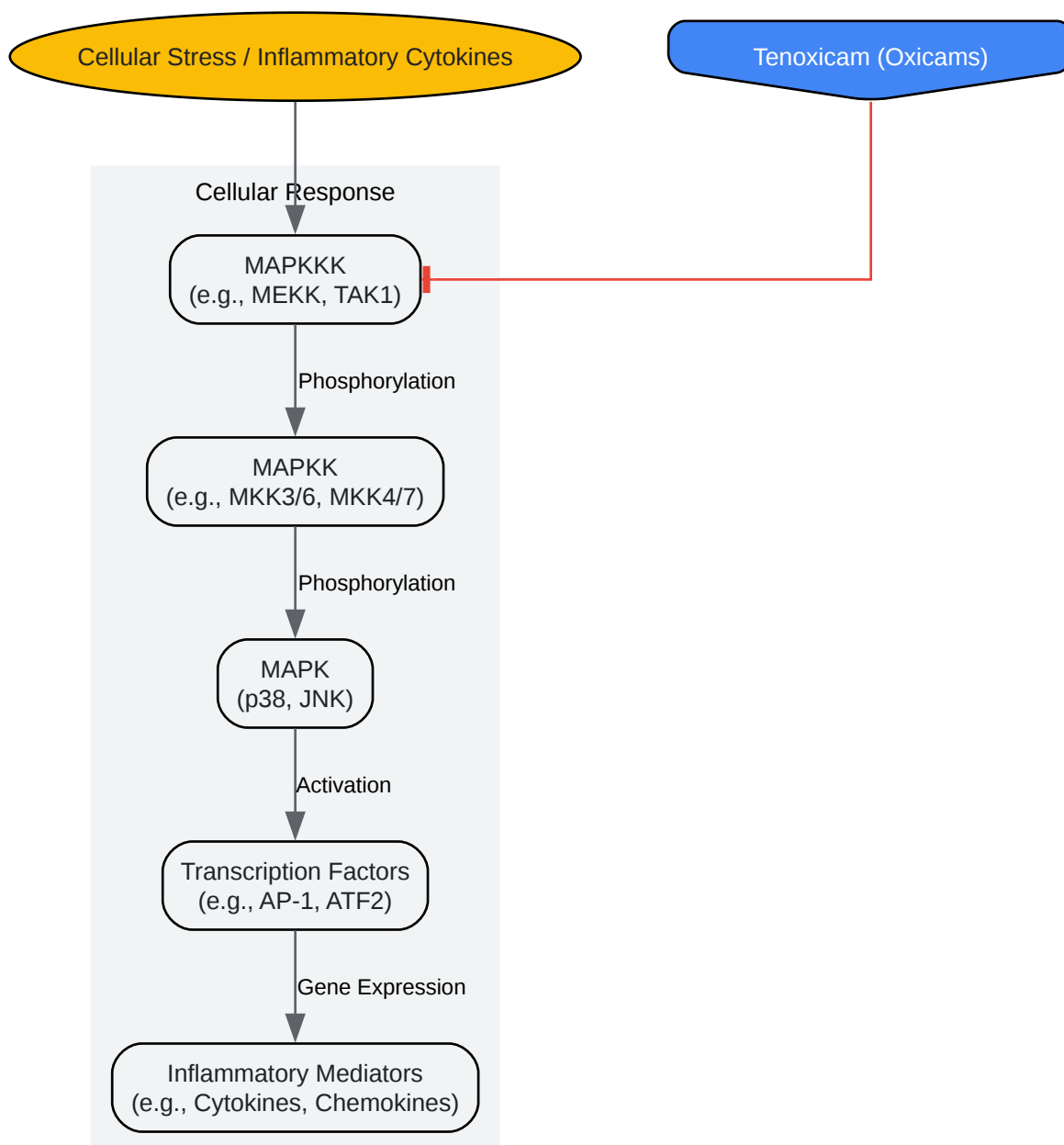
### NF- $\kappa$ B Signaling Pathway in Inflammation

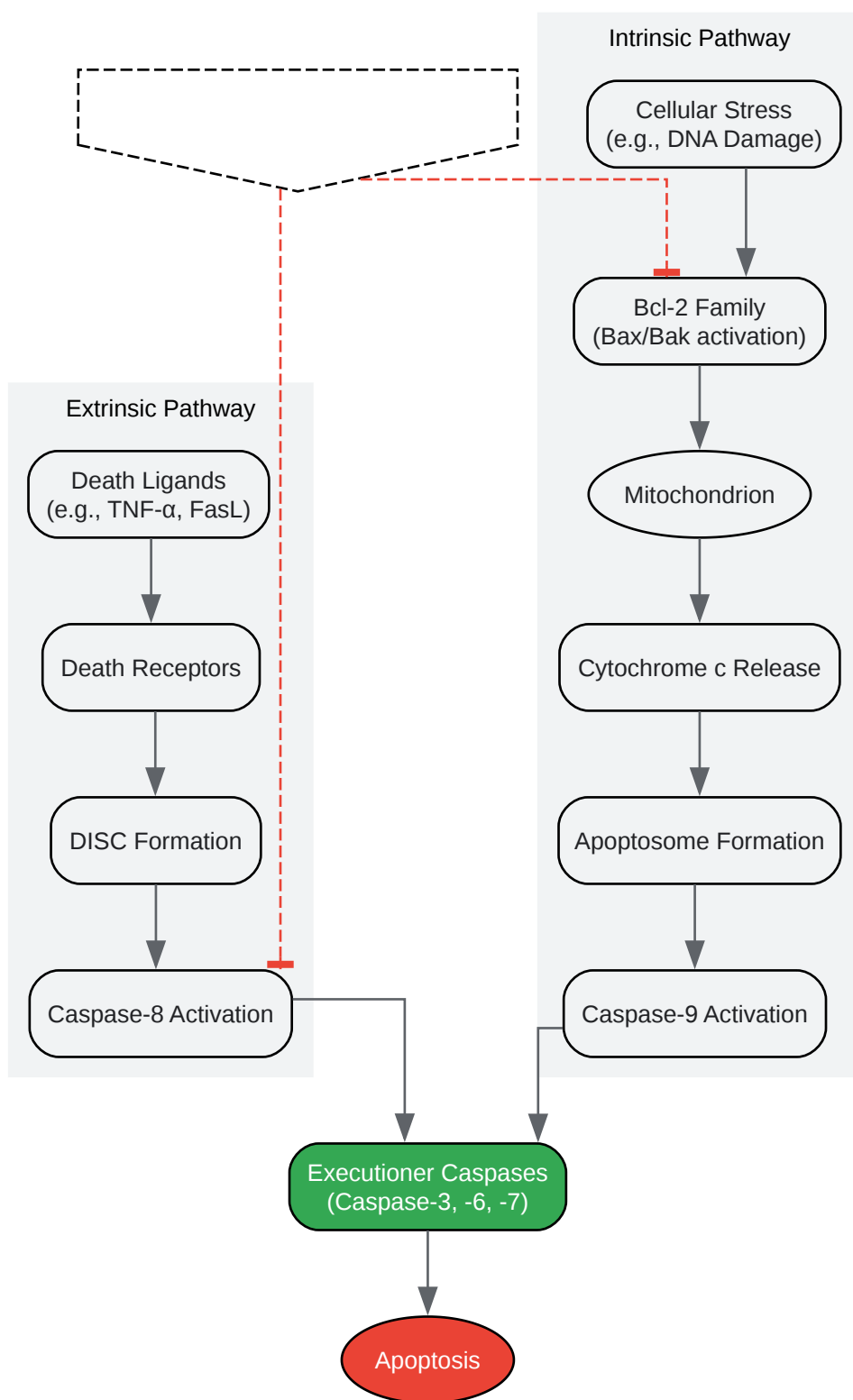
Studies on oxicams suggest they can modulate the NF- $\kappa$ B pathway, a critical regulator of inflammatory gene expression.<sup>[13]</sup>

Oxicams may inhibit the NF- $\kappa$ B signaling pathway, reducing inflammatory gene expression.

### MAPK Signaling Pathway in Inflammation

The MAPK signaling cascade is another crucial pathway in the inflammatory response that can be influenced by NSAIDs.<sup>[13][14][15][16]</sup>





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